![molecular formula C7H11N3 B2627552 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 1630906-29-4](/img/structure/B2627552.png)
7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
Pyrazolo[1,5-a]pyrazines are a type of nitrogen-containing heterocyclic compounds . They are part of a larger family of compounds known as pyrazolopyrimidines . These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[1,5-a]pyrimidines, involves simpler and greener synthetic methodologies . The exact synthesis process for “7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazines generally consists of a pyrazole ring fused with a pyrazine ring . The exact structure of “7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine” would include a methyl group at the 7th position.Scientific Research Applications
Synthesis of Anti-thrombotic Drugs
The compound is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides, which are derivatives used as anti-thrombotic drugs .
Synthesis of FXa Inhibitors
It can also be used as a reagent for the synthesis of diamide derivatives, which are Factor Xa (FXa) inhibitors . FXa inhibitors are a type of anticoagulant that work by blocking Factor Xa in the blood clotting process.
Intermediate for Edoxaban
The compound is an intermediate for Edoxaban , an anticoagulant medication that inhibits Factor Xa, thus preventing thrombus formation.
Inhibition of Hepatitis B Virus
A series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine compounds, including 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, have been discovered as Hepatitis B Virus core protein allosteric modulators (CpAMs). These compounds effectively inhibit a broad range of nucleos(t)ide-resistant Hepatitis B Virus variants .
Oral Administration for HBV DNA Viral Load Reduction
In a Hepatitis B Virus adeno-associated virus (HBV AAV) mouse model, the lead compound demonstrated inhibition of HBV DNA viral load by oral administration .
Future Directions
properties
IUPAC Name |
7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,6,8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJRUFJNGIPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=NN12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
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